molecular formula C8H7Br2N B8740048 3,5-Dibromo-4-prop-2-enylpyridine

3,5-Dibromo-4-prop-2-enylpyridine

Cat. No.: B8740048
M. Wt: 276.96 g/mol
InChI Key: HILZNHNPAQKLHI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-prop-2-enylpyridine is a brominated pyridine derivative characterized by two bromine atoms at the 3- and 5-positions and a propenyl (allyl) group at the 4-position of the pyridine ring. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituents and the π-conjugated allyl group. Such features make it a candidate for applications in medicinal chemistry (e.g., as a halogen-bonding motif) and materials science (e.g., polymerization precursors) .

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

3,5-dibromo-4-prop-2-enylpyridine

InChI

InChI=1S/C8H7Br2N/c1-2-3-6-7(9)4-11-5-8(6)10/h2,4-5H,1,3H2

InChI Key

HILZNHNPAQKLHI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=NC=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-prop-2-enylpyridine can be achieved through several methods. One common approach involves the bromination of 4-allylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-prop-2-enylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield saturated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Saturated pyridine derivatives.

Scientific Research Applications

3,5-Dibromo-4-prop-2-enylpyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-prop-2-enylpyridine involves its interaction with various molecular targets. The bromine atoms and the allyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,5-Dibromo-4-prop-2-enylpyridine and related pyridine derivatives:

Compound Name Substituents Key Properties/Applications Safety/Handling Notes
This compound 3,5-Br; 4-allyl Potential halogen-bonding interactions; allyl group enables polymerization or click chemistry. Limited safety data; likely irritant (analogous to brominated pyridines) .
3,5-Dibromo-2-hydrazinyl-4-methylpyridine 3,5-Br; 4-methyl; 2-hydrazinyl Hydrazine moiety may facilitate metal coordination or heterocycle synthesis. Toxic upon inhalation; requires PPE .
1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 3,5-CN; 6-OH; 1-(4-acetylphenyl) Fluorescent properties; potential sensor or optoelectronic applications. No direct safety data provided.
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline Pyridine core with CF₃ groups; aniline substituent High electron-withdrawing capacity; used in agrochemical or pharmaceutical intermediates. Stability under acidic/basic conditions unclear.

Key Observations:

Halogen vs. This property is critical in crystal engineering or inhibitor design . Trifluoromethyl groups (as in Reference Example 50, ) enhance metabolic stability and lipophilicity, making such compounds more suitable for drug development than brominated counterparts .

Reactivity and Synthetic Utility :

  • The allyl group in this compound allows for further functionalization (e.g., thiol-ene reactions), whereas methyl or hydrazine substituents (as in 3,5-Dibromo-2-hydrazinyl-4-methylpyridine) limit such versatility but enable coordination chemistry .

Trifluoromethylated or cyanated derivatives may pose fewer acute hazards but lack comprehensive safety data.

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